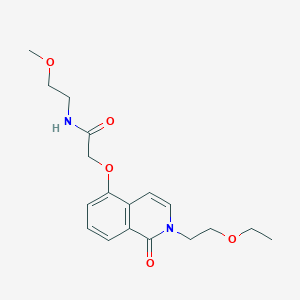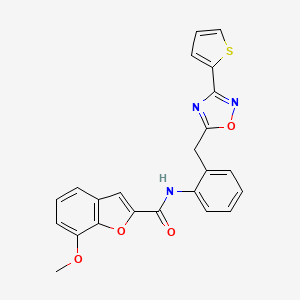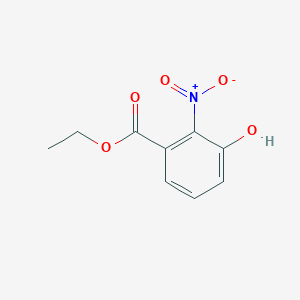
3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule featuring several functional groups, such as pyrazole, benzamide, and thiophene. The presence of these groups suggests potential biological activities and makes it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide generally involves the following steps:
Synthesis of Pyrazole Derivative: : Starting with 3-(thiophen-2-yl)acrylonitrile, cyclization under acidic conditions yields 3-(thiophen-2-yl)-1H-pyrazole.
Functionalization of Piperidine: : Piperidine is reacted with a suitable carbonyl compound to introduce the 4-carbonyl group.
Amide Bond Formation: : The pyrazole derivative and functionalized piperidine are then coupled with 3,4-dimethylbenzoic acid under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production may involve optimization of the synthetic route, focusing on yield, purity, and scalability. Flow chemistry or batch processes may be utilized to achieve large-scale production, depending on the demand and applications of the compound.
化学反应分析
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction of the nitro groups, if present, could be achieved using reducing agents like sodium borohydride.
Substitution: : Halogenation of the aromatic ring can be performed using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: : N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Sulfoxides or Sulfones: from oxidation of the thiophene ring.
Reduced Amines: from reduction reactions.
Halogenated Derivatives: from substitution reactions.
科学研究应用
3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide has shown promise in various fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential as a probe for studying protein-ligand interactions.
Medicine: : Investigated for its potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : Used in the development of new materials with specific electronic properties due to the presence of heteroaromatic rings.
作用机制
The precise mechanism of action of 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals interactions, and π-π stacking. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.
相似化合物的比较
Comparing 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide with similar compounds highlights its unique properties:
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-benzamide: : Lacks the 3,4-dimethyl groups on the benzamide ring, which may influence its steric and electronic properties.
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-4-methylbenzamide: : Contains a single methyl group, impacting its hydrophobic interactions.
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3,4-dimethoxybenzamide: : Methoxy groups instead of methyl, which affects its electron-donating capabilities and reactivity.
The presence of the dimethyl groups in this compound makes it unique in terms of its steric profile, potentially influencing its binding affinity and specificity for certain biological targets.
属性
IUPAC Name |
3,4-dimethyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-5-6-16(12-15(14)2)21(27)23-17-7-9-26(10-8-17)22(28)19-13-18(24-25-19)20-4-3-11-29-20/h3-6,11-13,17H,7-10H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHOYQEHIKZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2847742.png)

![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)




![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)

![5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2847760.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2847764.png)
